Copper(I) thiophenolate
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Overview
Description
Copper(I) thiophenolate, also known as this compound, is an organometallic compound with the chemical formula C6H5SCu. It is a green-brown powder that forms a yellow-green solution in pyridine. This compound is known for its unique properties and applications in various fields of science and industry .
Mechanism of Action
Target of Action
Thiophenol Copper(I) salt, also known as Copper(I) thiophenolate , is primarily targeted at copper surfaces . The compound forms a Cu-S chemical bond when it interacts with the copper surface .
Mode of Action
The mode of action of Thiophenol Copper(I) salt involves the formation of a Cu-S chemical bond when the compound comes into contact with a copper surface . This interaction results in the compound being adsorbed onto the copper surface .
Biochemical Pathways
Thiophenol Copper(I) salt is used as a source of nucleophilic phenyl sulfide for the preparation of lithium alkyl (phenylthio)cuprates and organophosphine copper(I) phenylthiolate complexes . These complexes are used for conjugate addition to α,β-enones .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its bioavailability.
Result of Action
The result of the action of Thiophenol Copper(I) salt is the effective inhibition of copper corrosion . The compound achieves this by chemisorption, where it is adsorbed onto the copper surface through the formation of a Cu-S chemical bond .
Action Environment
The action of Thiophenol Copper(I) salt can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting copper corrosion may be affected by the presence of other substances on the copper surface. Additionally, the stability of the compound may be influenced by factors such as temperature, as it is known to decompose at 280 °C .
Biochemical Analysis
Biochemical Properties
Thiophenol Copper(I) salt has the ability to form stable complexes with a wide range of ligands, making it a subject of study in the synthesis of coordination polymers and networks . It is used as a source of nucleophilic phenyl sulfide for the preparation of lithium alkyl (phenylthio) cuprates and organophosphine copper(I) phenylthiolate complexes .
Molecular Mechanism
In the field of catalysis, researchers investigate how the Cu-S bond in Thiophenol Copper(I) salt can facilitate various organic transformations .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Thiophenol Copper(I) salt in laboratory settings. It is known that the compound has a melting point of 280 °C (dec.) (lit.) .
Transport and Distribution
Copper ions are known to be transported and distributed within cells and tissues through various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(I) thiophenolate can be synthesized through the reaction of thiophenol with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like methanol or ethanol. The product is then purified by washing with ethanol and drying under vacuum .
Industrial Production Methods: In industrial settings, thiophenol copper(I) salt is produced by reacting thiophenol with copper nanoparticles. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Copper(I) thiophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) thiophenolate.
Reduction: It can be reduced back to thiophenol and copper metal.
Substitution: It participates in nucleophilic substitution reactions to form various organocopper compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used
Major Products:
Oxidation: Copper(II) thiophenolate.
Reduction: Thiophenol and copper metal.
Substitution: Organocopper compounds
Scientific Research Applications
Copper(I) thiophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the preparation of lithium alkyl (phenylthio)cuprates and organophosphinecopper(I) phenylthiolate complexes
Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.
Industry: It is used as a catalyst in organic synthesis and as an intermediate in the production of dyes and electronic materials
Comparison with Similar Compounds
- Copper(I) thiophenoxide
- Phenylthiocopper(I)
- Copper(I) thiophene-2-carboxylate
Comparison: Copper(I) thiophenolate is unique due to its specific reactivity and stability. Compared to other similar compounds, it offers better performance in nucleophilic substitution reactions and has a broader range of applications in organic synthesis. Its ability to form stable complexes with various ligands makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
benzenethiolate;copper(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNJYDODNCALKD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[Cu+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5CuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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